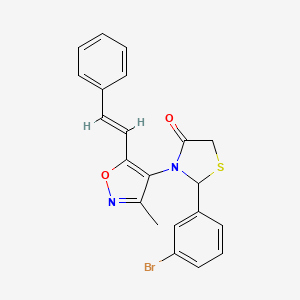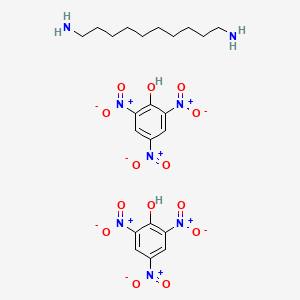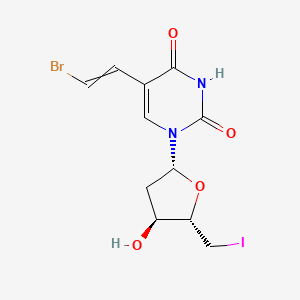
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline core that is partially hydrogenated and substituted with three phenyl groups. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline using a hydrogen donor solvent and a suitable catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of homogeneous or heterogeneous catalysts can be optimized to achieve high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Further reduction can lead to fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as bromine for bromination and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield 4-bromo-quinoline derivatives, while oxidation can produce quinoline N-oxides .
Wissenschaftliche Forschungsanwendungen
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydroquinoline: A semi-hydrogenated derivative of quinoline with similar chemical properties.
Quinolines and Quinolones: These compounds share the quinoline core structure and exhibit a wide range of biological activities.
Uniqueness
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- is unique due to its specific substitution pattern and partial hydrogenation.
Eigenschaften
CAS-Nummer |
84202-36-8 |
|---|---|
Molekularformel |
C27H23N |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
1,2,4-triphenyl-6,7-dihydro-5H-quinoline |
InChI |
InChI=1S/C27H23N/c1-4-12-21(13-5-1)25-20-27(22-14-6-2-7-15-22)28(23-16-8-3-9-17-23)26-19-11-10-18-24(25)26/h1-9,12-17,19-20H,10-11,18H2 |
InChI-Schlüssel |
WZPIABBSXKKSRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C2C(=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)
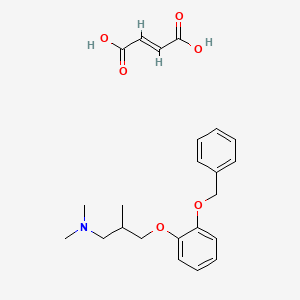
![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)


![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
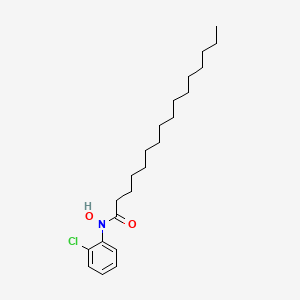
![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)



